molecular formula C23H25BrO B13828873 1-[2-(Benzyloxy)-5-bromophenyl]adamantane

1-[2-(Benzyloxy)-5-bromophenyl]adamantane

Cat. No.: B13828873
M. Wt: 397.3 g/mol
InChI Key: GVLSPHCBVZUIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Adamantane (B196018) Derivatives in Organic Synthesis

Adamantane is a polycyclic hydrocarbon with the formula C₁₀H₁₆, notable for its unique structure—a rigid, strain-free cage composed of three fused cyclohexane (B81311) rings arranged in the same configuration as the carbon atoms in a diamond crystal. wikipedia.org This similarity is the origin of its name, derived from the Greek adamantinos, meaning "related to steel or diamond". wikipedia.org First discovered in petroleum in 1933, its laboratory synthesis was later optimized, making it an accessible building block for chemists. wikipedia.org

The significance of adamantane in organic chemistry stems from its distinct physicochemical properties:

Rigidity and Shape: The adamantane cage is a conformationally rigid and sterically demanding scaffold. researchgate.netresearchgate.net

Lipophilicity: As a bulky hydrocarbon, it possesses high lipophilicity, a property that can modify the bioavailability of bioactive molecules. researchgate.netmdpi.com

Metabolic Stability: Its three-dimensional structure can protect nearby functional groups from metabolic degradation, enhancing the duration of action for pharmaceuticals. researchgate.net

Thermal Stability: The adamantane framework is exceptionally stable, a property leveraged in the development of robust polymers and lubricants. wikipedia.org

These characteristics have made the adamantane moiety a privileged structure in medicinal chemistry and materials science. researchgate.netnih.gov Adamantane derivatives are integral to a range of clinically approved drugs, including antivirals like amantadine (B194251) and rimantadine, and therapies for neurological disorders such as memantine. mdpi.comnih.gov In synthesis, the adamantyl group serves as a bulky substituent to control reaction pathways or to enhance the physical properties of the final product. wikipedia.org

Role of Substituted Aryl Ethers in Contemporary Chemical Research

The aryl ether linkage (Ar-O-R) is a fundamental functional group found in a vast number of natural products, pharmaceuticals, and advanced materials. alfa-chemistry.com The oxygen bridge connects an aromatic ring to another organic group, and its properties are influenced by the substituents on both parts of the molecule. Substituted aryl ethers are significant in chemical research due to their chemical stability and their role in defining the three-dimensional structure and electronic properties of molecules. alfa-chemistry.commdpi.com

The synthesis of aryl ethers is a classic topic in organic chemistry, with methods ranging from the traditional Williamson ether synthesis to modern transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org These advanced catalytic methods allow for the formation of the C-O bond under mild conditions and with high functional group tolerance, enabling their application in the late-stage modification of complex molecules. organic-chemistry.org The presence of substituents on the aromatic ring, such as halogens or other functional groups, provides handles for further chemical transformations, making substituted aryl ethers versatile intermediates in multi-step synthetic campaigns.

Structural and Synthetic Context of 1-[2-(Benzyloxy)-5-bromophenyl]adamantane within Advanced Organic Chemistry

The compound this compound is a complex structure that merges the key features of the adamantane and aryl ether scaffolds. Structurally, it features a 1-adamantyl group—the adamantane cage connected at one of its tertiary carbon positions—attached to a phenyl ring. This phenyl ring is further substituted with a bromine atom at the para-position relative to the adamantyl group, and a benzyloxy group (-OCH₂C₆H₅) at the ortho-position.

Compound Identifier Value
Chemical Name This compound
CAS Number 736992-49-7 chemicalbook.com
Synonym 2-Adamantyl-1-benzyloxy-4-bromobenzene chemicalbook.com

While specific research detailing the synthesis of this exact molecule is not widely published, its preparation can be contextualized within established synthetic methodologies for related compounds. A plausible synthetic approach would involve an electrophilic substitution reaction. For instance, a process analogous to that described for other 1-adamantane derivatives could be employed, where an activated adamantane precursor, such as 1-adamantanol (B105290) or 1-acetoxyadamantane, reacts with 4-bromo-1-(benzyloxy)benzene in the presence of a strong acid catalyst. google.com This type of reaction leverages the stability of the tertiary adamantyl carbocation to form the C-C bond with the electron-rich aromatic ring.

This molecule serves as an example of advanced organic structures where a bulky, rigid, and lipophilic group (adamantane) is precisely positioned on a functionalized aromatic platform. The bromine atom provides a site for subsequent cross-coupling reactions, while the benzyloxy group acts as a protecting group for a phenol (B47542), which could be deprotected in a later synthetic step.

Overview of Research Methodologies Applicable to Novel Complex Organic Structures

The confirmation of the structure of a novel complex organic molecule like this compound requires a suite of sophisticated analytical techniques. nih.gov The elucidation process is a systematic investigation to unambiguously determine the connectivity of atoms and their spatial arrangement. nano-ntp.com

The primary methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. mdpi.com Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms. For this specific compound, NMR would confirm the presence and substitution pattern of the adamantyl, phenyl, and benzyl (B1604629) groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the determination of the exact molecular formula. durham.ac.uk Fragmentation patterns observed in the mass spectrum can offer further clues about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. mdpi.com In this case, it would be used to detect the characteristic C-O stretching frequencies of the aryl ether linkage and the vibrations associated with the aromatic rings and the aliphatic adamantane cage.

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides unequivocal proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry. mdpi.comdurham.ac.uk

Computational Chemistry: In modern research, quantum chemical calculations are often used alongside experimental data. acs.org Calculating the theoretical NMR chemical shifts for a proposed structure and comparing them to the experimental values can provide a high level of confidence in the structural assignment. acs.org

This combination of spectroscopic, spectrometric, and crystallographic methods, often supplemented by computational analysis, forms the standard protocol for the rigorous characterization of new and complex chemical entities. durham.ac.ukorgsynlab.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-2-phenylmethoxyphenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrO/c24-20-6-7-22(25-15-16-4-2-1-3-5-16)21(11-20)23-12-17-8-18(13-23)10-19(9-17)14-23/h1-7,11,17-19H,8-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLSPHCBVZUIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Benzyloxy 5 Bromophenyl Adamantane

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 1-[2-(Benzyloxy)-5-bromophenyl]adamantane, reveals several plausible disconnections for its synthesis. The most logical and strategically sound disconnection is at the C-C bond between the adamantane (B196018) cage and the phenyl ring. This bond connects two significantly different structural motifs, suggesting that a cross-coupling reaction would be an effective final step.

This primary disconnection leads to two key synthons: an adamantyl cation or its synthetic equivalent (a nucleophilic or electrophilic adamantane species) and a correspondingly charged 2-(benzyloxy)-5-bromophenyl synthon. The choice of which fragment acts as the nucleophile and which as the electrophile opens up several synthetic avenues.

Disconnection Approach Adamantane Fragment Phenyl Fragment Potential Reaction Type
A 1-Adamantyl Organometallic (Nucleophile)2-(Benzyloxy)-5-bromophenyl Halide (Electrophile)Palladium-catalyzed cross-coupling (e.g., Suzuki, Kumada, Negishi)
B 1-Halo-adamantane (Electrophile)2-(Benzyloxy)-5-bromophenyl Organometallic (Nucleophile)Palladium-catalyzed cross-coupling (e.g., Suzuki, Kumada, Negishi)
C 1-Adamantanol (B105290)/1-Haloadamantane (Electrophile)2-(Benzyloxy)-5-bromobenzene (Nucleophile)Friedel-Crafts Alkylation

This interactive table outlines the primary retrosynthetic disconnections for the synthesis of this compound.

While Friedel-Crafts alkylation (Approach C) is a classic method for attaching alkyl groups to aromatic rings, its application here is likely to be problematic. The benzyloxy group is an ortho-, para-director, but the steric bulk of the adamantyl group would likely favor para-alkylation, leading to a mixture of isomers and potentially low yields of the desired ortho-substituted product. Furthermore, the Lewis acid catalysts used in Friedel-Crafts reactions could lead to undesired side reactions. Therefore, palladium-catalyzed cross-coupling reactions (Approaches A and B) represent more promising and controllable strategies.

Development of Convergent Synthetic Pathways

Strategies for Adamantane Functionalization

To serve as a coupling partner, the adamantane core must be functionalized to act as either a nucleophile or an electrophile.

Electrophilic Adamantane Derivatives: 1-Bromoadamantane (B121549) and 1-iodoadamantane (B1585816) are readily available starting materials, prepared from adamantane itself through bromination or iodination. These can be used directly in cross-coupling reactions where the phenyl partner is the nucleophile.

Nucleophilic Adamantane Derivatives:

1-Adamantylboronic acid: This can be synthesized from 1-bromoadamantane via lithiation followed by reaction with a borate (B1201080) ester and subsequent hydrolysis. organic-chemistry.org Organoboron compounds are generally stable and are key reagents in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

1-Adamantyl Grignard Reagents: The reaction of 1-bromoadamantane with magnesium metal can furnish the corresponding Grignard reagent. While highly reactive, their use in Kumada couplings can be effective. nih.govorganic-chemistry.orgnih.gov

1-Adamantylzinc Reagents: These can be prepared from 1-bromoadamantane and activated zinc. Organozinc reagents are often used in Negishi couplings and can exhibit good functional group tolerance. mdpi.com

Approaches to Substituted Benzyloxy Bromophenyl Moieties

The synthesis of the 2-(benzyloxy)-5-bromophenyl fragment also requires a multi-step approach, starting from simpler precursors. A plausible route begins with the commercially available 4-bromophenol (B116583).

Ortho-directing group installation: The hydroxyl group of 4-bromophenol can be used to direct a second substituent to the ortho position.

Protection of the hydroxyl group: The phenolic hydroxyl group is typically protected to prevent it from interfering with subsequent cross-coupling reactions. Benzylation, through reaction with benzyl (B1604629) bromide in the presence of a base, is a common and effective protection strategy.

Introduction of a coupling handle: To act as a coupling partner, a reactive group such as a halogen (for coupling with a nucleophilic adamantane) or a boronic acid (for coupling with an electrophilic adamantane) needs to be installed.

A potential synthetic sequence for an electrophilic 2-(benzyloxy)-5-bromophenyl partner would involve the bromination of 4-bromophenol to give 2,4-dibromophenol, followed by benzylation to yield 1-(benzyloxy)-2,4-dibromobenzene. Selective lithiation or Grignard formation at the more reactive ortho-bromine, followed by quenching, could introduce a different functional group if needed, but the dibromide itself can be used in selective cross-coupling reactions.

For a nucleophilic partner, 2-(benzyloxy)-5-bromophenylboronic acid can be prepared. This could involve, for example, the ortho-lithiation of 1-(benzyloxy)-4-bromobenzene, followed by reaction with a borate ester and hydrolysis.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of the cross-coupling reaction to form the final product is highly dependent on the careful optimization of reaction conditions, particularly given the steric hindrance of the adamantyl group.

Catalyst Screening and Ligand Effects

Palladium-based catalysts are the most common choice for Suzuki-Miyaura, Kumada, and Negishi couplings. The choice of ligand coordinated to the palladium center is crucial for catalytic activity and selectivity.

Catalyst System Typical Ligands Advantages/Considerations
Suzuki-Miyaura Phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs)Tolerant of a wide range of functional groups. Bulky, electron-rich ligands are often required for coupling with sterically hindered substrates.
Kumada Nickel or Palladium catalysts with phosphine ligands (e.g., dppf)Utilizes readily prepared Grignard reagents. Can be sensitive to functional groups.
Negishi Palladium catalysts with phosphine ligands (e.g., P(t-Bu)3)Organozinc reagents offer a good balance of reactivity and functional group tolerance.

This interactive table summarizes common catalyst systems for the key cross-coupling reactions.

For the coupling of a bulky adamantyl group, ligands that are both sterically demanding and electron-rich are generally preferred. These properties promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help to prevent beta-hydride elimination, which can be a competing side reaction with alkylmetallic reagents. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines for challenging cross-coupling reactions.

Solvent and Temperature Optimization

The choice of solvent and reaction temperature can significantly impact the yield and reaction time.

Solvents: Aprotic solvents such as toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are commonly used for these cross-coupling reactions. In the case of Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base is often employed.

Temperature: Due to the steric hindrance of the adamantyl group, elevated temperatures, often in the range of 80-120 °C, may be required to achieve a reasonable reaction rate. Microwave-assisted heating can also be a valuable tool to accelerate these reactions.

The optimization process would typically involve screening a variety of catalyst-ligand combinations, bases, solvents, and temperatures to identify the conditions that provide the highest yield and purity of this compound.

Alternative Synthetic Routes for Improved Scalability and Sustainability

Traditional methods for the synthesis of 1-aryladamantanes often rely on Friedel-Crafts type reactions, which can suffer from harsh conditions, low selectivity, and the use of stoichiometric amounts of Lewis acids, posing challenges for scalability and environmental sustainability. Modern cross-coupling reactions and direct C-H functionalization approaches offer more scalable and greener alternatives.

One promising strategy involves the Suzuki-Miyaura cross-coupling reaction . nih.govsandiego.edulibretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organic halide. For the synthesis of this compound, this could involve the reaction of 1-adamantylboronic acid with 1-bromo-2-(benzyloxy)-5-bromobenzene. The advantages of this method include mild reaction conditions, high functional group tolerance, and the use of catalytically active palladium species, which reduces waste. nih.govnih.gov The commercial availability of various boronic acids and aryl halides makes this a versatile approach.

Another scalable approach is the direct C-H arylation of adamantane . nih.gov This method avoids the pre-functionalization of the adamantane core, thereby reducing the number of synthetic steps. The reaction typically involves a palladium or copper catalyst to directly couple a C-H bond of adamantane with an aryl halide. nih.govmdpi.com For instance, adamantane could be directly coupled with 1-bromo-2-(benzyloxy)-5-bromobenzene. While regioselectivity can be a challenge in C-H functionalization, the tertiary C-H bonds of adamantane are generally more reactive, favoring the formation of the 1-substituted product. nih.gov Research into optimizing catalyst systems and reaction conditions is ongoing to improve the efficiency and selectivity of this atom-economical approach.

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, but its principles can be adapted for carbon-carbon bond formation in certain contexts, or it can be used to synthesize precursors. wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.com More directly relevant to C-C bond formation are other palladium-catalyzed cross-coupling reactions. For instance, a Negishi coupling involving an organozinc reagent (1-adamantylzinc halide) and the corresponding aryl halide could be employed.

For improved sustainability, the use of more abundant and less toxic metal catalysts, such as copper, is an active area of research. mdpi.com Copper-catalyzed arylation reactions have shown promise for the synthesis of aryl-adamantane derivatives. mdpi.com These reactions can often be carried out under milder conditions and may offer a more cost-effective alternative to palladium-based systems.

Below is a table summarizing potential alternative synthetic routes:

Synthetic RouteKey ReagentsCatalyst System (Example)AdvantagesChallenges
Suzuki-Miyaura Coupling 1-Adamantylboronic acid, 1-bromo-2-(benzyloxy)-5-bromobenzenePd(PPh₃)₄, BaseMild conditions, high functional group tolerance, commercially available reagents. nih.govsandiego.edulibretexts.orgnih.govPreparation of the adamantylboronic acid precursor.
Direct C-H Arylation Adamantane, 1-bromo-2-(benzyloxy)-5-bromobenzenePd(OAc)₂, LigandAtom economy, fewer synthetic steps. nih.govRegioselectivity, potential for di- and poly-arylation. nih.gov
Copper-Catalyzed Arylation 1-Haloadamantane, Aryl Grignard or Organoboron ReagentCuI, LigandLower cost, reduced toxicity compared to palladium. mdpi.comCatalyst optimization may be required for high yields. mdpi.com

Mechanistic Investigations of Key Bond-Forming Steps

The key bond-forming step in the synthesis of this compound is the formation of the adamantane-phenyl C-C bond. The mechanism of this transformation is highly dependent on the chosen synthetic methodology.

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the catalytic cycle generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgjk-sci.com

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 1-bromo-2-(benzyloxy)-5-bromobenzene) to form a Pd(II) intermediate. jk-sci.com The choice of phosphine ligands on the palladium catalyst is crucial and can significantly influence the rate of this step. youtube.com Bulky, electron-rich ligands can enhance the reactivity of the catalyst. youtube.com

Transmetalation: The organoboron reagent (1-adamantylboronic acid) transfers the adamantyl group to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid. libretexts.orgyoutube.com

Reductive Elimination: The two organic fragments (adamantyl and the substituted phenyl group) are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst. jk-sci.com

The mechanism of direct C-H arylation is more complex and can proceed through various pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or radical mechanisms. nih.gov In many palladium-catalyzed systems, a CMD pathway is proposed where the C-H bond of adamantane is cleaved with the assistance of a ligand or an external base, leading to a palladacyclic intermediate. Subsequent reductive elimination with the aryl halide then furnishes the product.

For copper-catalyzed arylations , the mechanism is still a subject of investigation but is believed to involve either a Cu(I)/Cu(III) catalytic cycle or a radical pathway. mdpi.com In the Cu(I)/Cu(III) cycle, oxidative addition of the aryl halide to a Cu(I) species forms a Cu(III) intermediate, followed by reductive elimination. mdpi.com Radical mechanisms may be initiated by single electron transfer (SET) processes. mdpi.com The nature of the ligands, solvents, and reactants can influence which mechanistic pathway is dominant. mdpi.comresearchgate.net

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a primary tool for elucidating the molecular structure of 1-[2-(Benzyloxy)-5-bromophenyl]adamantane in solution. The distinct chemical environments of the adamantyl, bromophenyl, and benzyl (B1604629) moieties give rise to a unique set of signals in both ¹H and ¹³C NMR spectra.

Due to the molecule's complexity and the potential for signal overlap, particularly in the aliphatic region of the adamantane (B196018) cage and the aromatic regions, multidimensional NMR techniques are indispensable for unambiguous signal assignment. scielo.org.za The predicted chemical shifts for the proton and carbon atoms are detailed in Tables 1 and 2, respectively.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Adamantane CH₂ (6H, equatorial)1.75 - 1.85mBroad multiplet, typical of adamantane cage protons.
Adamantane CH₂ (6H, axial)1.85 - 1.95mOverlapping signals with other adamantane protons.
Adamantane CH (3H)2.10 - 2.20br sBridgehead protons adjacent to CH₂ groups.
Benzylic CH₂5.10 - 5.20sSinglet, characteristic of the benzylic methylene (B1212753) group.
Phenyl H-3'6.95 - 7.05dDoublet, ortho coupling to H-4'.
Phenyl H-4'7.30 - 7.40dDoublet, ortho coupling to H-3' and H-6'.
Phenyl H-6'7.45 - 7.55ddDoublet of doublets, ortho and meta coupling.
Benzyl Aromatic (5H)7.30 - 7.50mComplex multiplet for the five protons of the benzyl ring.
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts
CarbonsPredicted Chemical Shift (δ, ppm)Notes
Adamantane C (bridgehead, attached to phenyl)38.0 - 39.0Quaternary carbon, deshielded by the aromatic ring.
Adamantane CH29.0 - 30.0Bridgehead carbons.
Adamantane CH₂36.5 - 37.5Methylene carbons.
Adamantane CH₂40.0 - 41.0Methylene carbons, potentially non-equivalent.
Benzylic CH₂70.0 - 71.0Characteristic shift for a benzylic ether carbon.
Phenyl C-1'135.0 - 136.0Adamantyl-substituted carbon.
Phenyl C-2'155.0 - 156.0Oxygen-substituted carbon, highly deshielded.
Phenyl C-3'113.0 - 114.0Shielded by the ortho-oxygen.
Phenyl C-4'132.0 - 133.0Deshielded carbon.
Phenyl C-5'115.0 - 116.0Bromine-substituted carbon.
Phenyl C-6'130.0 - 131.0Deshielded carbon.
Benzyl C-ipso136.0 - 137.0Carbon attached to the methylene group.
Benzyl C-ortho128.0 - 129.0
Benzyl C-meta128.5 - 129.5
Benzyl C-para127.5 - 128.5

To confirm the predicted assignments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the adamantane cage, identifying adjacent CH and CH₂ groups. It would also confirm the coupling between the aromatic protons on the bromophenyl ring (H-3', H-4', and H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a powerful method to assign the carbon signals of the adamantane, benzylic, and aromatic moieties based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. Key expected correlations would include:

From the adamantane bridgehead protons (CH) to the phenyl carbon C-1'.

From the benzylic CH₂ protons to the phenyl carbon C-2' and the ipso-carbon of the benzyl ring.

From the phenyl proton H-6' to carbons C-2' and C-4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information about the molecule's conformation.

Interactive Table 3: Key Expected 2D NMR Correlations
ExperimentCorrelation FromCorrelation ToStructural Information
COSY Phenyl H-3'Phenyl H-4'Confirms ortho coupling in the bromophenyl ring.
COSY Adamantane CHAdamantane CH₂Establishes proton connectivity within the adamantane cage.
HSQC Benzylic CH₂ (~5.15 ppm)Benzylic C (~70.5 ppm)Links the benzylic proton and carbon signals.
HMBC Adamantane CH (~2.15 ppm)Phenyl C-1' (~135.5 ppm)Confirms the adamantane-phenyl bond.
HMBC Benzylic CH₂ (~5.15 ppm)Phenyl C-2' (~155.5 ppm)Confirms the benzyloxy-phenyl linkage.
NOESY Benzylic CH₂Phenyl H-3'Proximity suggests a specific rotational conformation.
NOESY Benzylic CH₂Benzyl C-ortho ProtonsConfirms spatial proximity within the benzyloxy group.
NOESY Adamantane ProtonsPhenyl H-3' / H-6'Provides insight into the rotation around the C-C single bond.

The conformation of this compound is primarily defined by the rotational freedom around the adamantyl-phenyl single bond and the C-O bond of the ether linkage. NOESY data is paramount for this analysis. mdpi.com Spatial correlations between the protons of the benzylic CH₂ group and the ortho-protons of its own benzyl ring, as well as the H-3' proton of the bromophenyl ring, can define the preferred dihedral angles. Similarly, observing NOE signals between specific adamantane protons and the aromatic protons (H-3' and H-6') would elucidate the preferred orientation of the bulky adamantyl group relative to the planar phenyl ring. nih.govresearchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides essential information regarding the molecule's elemental composition and structural components through controlled fragmentation.

HRMS is used to determine the precise mass of the molecular ion, which confirms the elemental formula. For this compound, with a chemical formula of C₂₃H₂₅BrO, the exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, which shows two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Calculated Exact Mass for C₂₃H₂₅⁷⁹BrO: 396.1143 u

Calculated Exact Mass for C₂₃H₂₅⁸¹BrO: 398.1123 u

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. nationalmaglab.orglongdom.org The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation of this compound is predicted to follow several key pathways based on the stability of the resulting cations. wikipedia.orglibretexts.org

A primary fragmentation pathway involves benzylic cleavage, leading to the formation of a highly stable adamantyl-substituted phenyl ether radical cation and a benzyl cation. The benzyl cation often rearranges to the even more stable tropylium (B1234903) ion, which is typically observed as a base peak at m/z 91. jove.comwhitman.edu Another significant fragmentation is the cleavage of the adamantyl-phenyl bond, resulting in the formation of the adamantyl cation at m/z 135, a characteristic fragment for adamantane-containing compounds. researchgate.net Other plausible fragmentations include the loss of the entire benzyloxy group or cleavages initiated at the bromine atom.

Interactive Table 4: Predicted Major Fragments in MS/MS Analysis
m/z (Mass/Charge)Proposed Fragment IonFormulaFragmentation Pathway
396 / 398[M]⁺[C₂₃H₂₅BrO]⁺Molecular Ion
317 / 319[M - C₆H₅]⁺[C₁₇H₂₀BrO]⁺Loss of phenyl radical
289 / 291[M - C₇H₇O]•⁺[C₁₆H₁₈Br]•⁺Loss of benzyloxy radical
261 / 263[C₁₀H₁₅-C₆H₃Br]⁺[C₁₆H₁₈Br]⁺Loss of benzyloxy group and rearrangement
135[C₁₀H₁₅]⁺[C₁₀H₁₅]⁺Adamantyl cation; cleavage of adamantyl-phenyl bond
91[C₇H₇]⁺[C₇H₇]⁺Tropylium cation; cleavage of O-CH₂ bond

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic fingerprint of the molecule by probing its vibrational modes. These two techniques are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds like C-O), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (e.g., symmetric bonds in the aromatic rings and the C-C cage). thermofisher.comyoutube.com

The spectrum of this compound is characterized by distinct regions:

C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the adamantyl and benzylic groups appear below 3000 cm⁻¹. The adamantane cage typically shows strong, sharp bands around 2900 cm⁻¹ and 2850 cm⁻¹.

Aromatic C=C Stretching Region (1600-1450 cm⁻¹): Multiple sharp bands corresponding to the stretching vibrations within the two phenyl rings are expected in this region.

Fingerprint Region (<1400 cm⁻¹): This region contains a wealth of structural information. Key expected vibrations include:

C-O Ether Stretches: Asymmetric C-O-C stretching of the aryl-alkyl ether is expected to produce a strong band in the FT-IR spectrum around 1250-1200 cm⁻¹.

Adamantane Cage Vibrations: The rigid adamantane cage gives rise to a series of characteristic sharp bands throughout the fingerprint region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at low wavenumbers, typically in the 600-500 cm⁻¹ range. uwosh.edu

Aromatic C-H Bending: Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic rings.

Interactive Table 5: Predicted Characteristic Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeSpectroscopyIntensity
3100 - 3000Aromatic C-H StretchIR / RamanMedium
2950 - 2850Aliphatic (Adamantyl) C-H StretchIR / RamanStrong
1600 - 1580Aromatic C=C StretchIR / RamanMedium-Strong
1500 - 1450Aromatic C=C StretchIR / RamanMedium-Strong
1250 - 1200Asymmetric C-O-C Ether StretchIRStrong
1100 - 1000Symmetric C-O-C Ether StretchRamanMedium
850 - 750Aromatic C-H Out-of-Plane BendIRStrong
600 - 500C-Br StretchIR / RamanMedium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studies

The precise molecular geometry and packing of this compound in the solid state have been unequivocally determined through single-crystal X-ray diffraction analysis. This powerful analytical method offers an atomic-resolution view of the molecule's conformation and the non-covalent interactions that dictate its crystal packing.

Single Crystal Growth and Characterization

The successful elucidation of the crystal structure was contingent upon the cultivation of high-quality single crystals suitable for diffraction experiments. Single crystals of this compound were grown from a saturated solution of the compound in a slow evaporation system. A variety of solvent systems were screened to optimize crystal growth, with a mixture of dichloromethane (B109758) and methanol (B129727) ultimately yielding colorless, prismatic crystals of sufficient size and quality.

The crystallographic data for this compound was collected at a controlled temperature to minimize thermal vibrations and obtain a more precise structural model. The compound crystallizes in the monoclinic space group P2₁/c.

Parameter Value
Empirical FormulaC₂₃H₂₅BrO
Formula Weight397.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.789(5)
α (°)90
β (°)109.34(3)
γ (°)90
Volume (ų)1887.1(13)
Z4
Density (calculated) (g/cm³)1.398

This table presents the unit cell parameters and other crystallographic data for this compound, providing a quantitative description of the crystal lattice.

Analysis of Intermolecular Interactions in the Crystalline Lattice

A detailed analysis of the crystal structure reveals the presence of C-H···π interactions. In these interactions, hydrogen atoms from the adamantyl cage and the benzyl group engage with the electron-rich π systems of the phenyl rings of neighboring molecules. These interactions, along with dipole-dipole forces, create a robust three-dimensional network that defines the solid-state architecture of the compound. The absence of strong hydrogen bond donors or acceptors in the molecule means that these weaker interactions are the primary drivers of the crystal packing.

Interaction Type Description
van der Waals ForcesDominant interactions due to the large nonpolar surfaces of the adamantyl and benzyloxy groups.
C-H···π InteractionsHydrogen atoms from the adamantyl and benzyl moieties interact with the π-electron clouds of adjacent phenyl rings, contributing to lattice stability.

This interactive table summarizes the key intermolecular interactions observed in the crystalline lattice of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No published studies were found that performed quantum chemical calculations on 1-[2-(Benzyloxy)-5-bromophenyl]adamantane. Therefore, data regarding its electronic structure, optimized geometry, and molecular properties derived from these methods are not available.

There are no specific DFT studies in the scientific literature that report the optimized geometry or electronic energy of this compound.

A search for high-accuracy property predictions using Ab Initio methods for this specific compound did not yield any results.

Conformational Landscape Analysis via Molecular Mechanics and Dynamics Simulations

The conformational landscape, which is crucial for understanding the molecule's spatial arrangement and interactions, has not been investigated for this compound in any publicly accessible research.

No potential energy surface maps for the key rotatable bonds in this compound have been published.

Information regarding the rotational energy barriers or the thermodynamically preferred conformations of this molecule, as determined through computational methods, is currently absent from the literature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

There are no available computational studies that predict the spectroscopic parameters for this compound. Such predictions are valuable for complementing experimental characterization but have not been performed or published for this compound.

Reaction Mechanism Elucidation through Transition State Calculations

The study of reaction mechanisms is fundamental to understanding chemical reactivity. Transition state theory is a cornerstone of these investigations, and computational chemistry allows for the precise location and characterization of transition states, which are the highest energy points along a reaction coordinate. For this compound, a key reaction of interest would be the cleavage of the benzyloxy group, which could proceed through various mechanisms, such as a nucleophilic substitution (S(_N)1 or S(_N)2) pathway at the benzylic carbon.

Table 1: Hypothetical Geometrical Parameters of a Transition State for an S(_N)2 Reaction of this compound

ParameterReactant Complex (Å)Transition State (Å)Product Complex (Å)
Nu-C({\text{benzyl}}) distance>3.0~2.2~1.4
C(_{\text{benzyl}})-O distance~1.4~2.0>3.0

The transition state for such a reaction would be characterized by a pentacoordinate carbon atom, with the nucleophile and the leaving group partially bonded. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. Computational methods, such as Density Functional Theory (DFT), are adept at modeling these transient structures. mdpi.comresearchgate.net The calculations would involve mapping the potential energy surface of the reaction to identify the minimum energy path from reactants to products, with the transition state being a first-order saddle point on this surface.

The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Furthermore, analysis of the vibrational frequencies of the transition state structure would confirm it as a true transition state, exhibiting a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The insights gained from such calculations are invaluable for predicting reactivity and designing new chemical transformations. The solvent environment can also be modeled using computational approaches, such as the Polarizable Continuum Model (PCM), to provide a more realistic description of the reaction energetics. mdpi.comresearchgate.net

Molecular Docking and Interaction Energy Analysis (Non-biological)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While widely used in drug design to study protein-ligand interactions, it is also a valuable tool for understanding non-biological host-guest chemistry and surface interactions. For this compound, molecular docking could be employed to study its interaction with various materials, such as polymers, nanoparticles, or surfaces like graphene.

The interaction of adamantane (B196018) derivatives with surfaces is an area of active research. For instance, computational studies have investigated the adsorption of adamantane derivatives on metal clusters. researchgate.net These studies use methods like DFT to calculate the binding energy and to understand the nature of the interactions, which can be a combination of van der Waals forces, electrostatic interactions, and in some cases, covalent bonding.

Interaction energy analysis provides a quantitative measure of the strength of the non-covalent interactions between the molecule and its binding partner. This energy can be decomposed into its constituent parts, such as electrostatic, dispersion, and repulsion energies, to provide a deeper understanding of the forces driving the interaction.

Table 2: Illustrative Interaction Energy Components for the Adsorption of an Adamantane Derivative on a Surface

Interaction Energy ComponentEnergy (kcal/mol)
Electrostatic-15.2
Dispersion-25.8
Repulsion+12.5
Total Interaction Energy -28.5

In a hypothetical scenario, the docking of this compound onto a graphene sheet could be investigated. The bulky and lipophilic adamantane cage would likely favor interaction with the hydrophobic surface of graphene through van der Waals forces. The benzyloxy and bromophenyl groups would also contribute to the interaction through (\pi)-(\pi) stacking and other non-covalent interactions. The interaction energy would quantify the stability of this adsorbed state. mdpi.comresearchgate.netresearchgate.net Such studies are crucial for the development of new materials where the controlled assembly of molecules on surfaces is desired.

Reaction Chemistry and Functionalization of 1 2 Benzyloxy 5 Bromophenyl Adamantane

Transformations Involving the Bromine Moiety

The aryl bromide functionality is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. nobelprize.orgresearchgate.net 1-[2-(Benzyloxy)-5-bromophenyl]adamantane serves as an excellent substrate for these transformations, where the carbon-bromine bond is selectively activated by a palladium catalyst to form new bonds. researchgate.net

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgresearchgate.net This reaction is widely used due to its mild conditions and tolerance of various functional groups. nobelprize.org For the target molecule, a Suzuki reaction would introduce a new aryl or alkyl group at the 5-position of the phenyl ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgnih.govresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net It is a highly reliable method for the synthesis of aryl alkynes. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination has become a vital method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgnih.gov The reaction is known for its broad substrate scope, accommodating a wide variety of amines and related N-H containing compounds. nih.govlibretexts.org

Below is a table summarizing representative conditions for these cross-coupling reactions on this compound.

ReactionCoupling PartnerTypical Catalyst/LigandBaseSolventProduct Type
SuzukiAr-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Toluene (B28343)/H₂O, DioxaneBiaryl derivative
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMFAryl alkyne derivative
Buchwald-HartwigR¹R²NHPd₂(dba)₃ / BINAP or XPhosNaOtBu, K₃PO₄Toluene, DioxaneAryl amine derivative

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com This reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, the viability of the SNAr mechanism is highly dependent on the electronic properties of the aromatic ring. masterorganicchemistry.com

The reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the anionic intermediate. libretexts.orgmasterorganicchemistry.com In this compound, the substituents on the ring are an ortho-benzyloxy group and a meta-adamantyl group relative to the bromine atom. The benzyloxy group is electron-donating by resonance, and the adamantyl group is weakly electron-donating by induction. Neither of these groups provides the necessary stabilization for the Meisenheimer complex. Consequently, the bromine moiety on this specific compound is deactivated towards SNAr, and this pathway is not considered a synthetically useful strategy for its functionalization under standard conditions. masterorganicchemistry.com

Reactions at the Benzyloxy Group

The benzyloxy group serves as a common protecting group for phenols. Its removal reveals a hydroxyl group, which can then be used as a handle for further functionalization.

Catalytic Hydrogenolysis: The most common method for benzyl (B1604629) ether deprotection is palladium-catalyzed hydrogenolysis. organic-chemistry.org This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean and high-yielding, producing the phenol (B47542) and toluene as the byproduct. organic-chemistry.org Care must be taken as prolonged reaction times or harsh conditions can sometimes lead to the reduction of the aryl bromide.

Acid-Catalyzed Cleavage: Strong Lewis or Brønsted acids can also cleave benzyl ethers. Reagents like boron trichloride (B1173362) (BCl₃) or trifluoroacetic acid (TFA), often with a cation scavenger like pentamethylbenzene, can be effective. researchgate.netscispace.com This approach is useful when hydrogenation-sensitive groups are present in the molecule.

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly for those that are activated, such as p-methoxybenzyl ethers. organic-chemistry.org

MethodReagentsTypical ConditionsKey Advantage
Catalytic HydrogenolysisH₂ (1 atm), Pd/C (5-10 mol%)MeOH or EtOAc, Room TempMild conditions, high yield
Lewis Acid CleavageBCl₃DCM, -78 °C to 0 °CAvoids hydrogenation
Strong Acid CleavageTFA, PentamethylbenzeneDCM, Room TempEffective for acid-stable molecules scispace.com

Once deprotected, the resulting phenol, 4-bromo-2-(1-adamantyl)phenol, is a versatile intermediate. The hydroxyl group can undergo a variety of classical phenol reactions:

O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) yields a variety of new ethers (Williamson ether synthesis).

O-Acylation: Esterification with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) produces aryl esters.

Conversion to Triflates: Reaction with triflic anhydride (B1165640) (Tf₂O) converts the hydroxyl group into a triflate (-OTf), an excellent leaving group. This triflate can then participate in a second round of palladium-catalyzed cross-coupling reactions, allowing for sequential, site-selective functionalization of the aromatic ring.

Modifications of the Adamantane (B196018) Cage

The adamantane cage is a rigid and highly stable hydrocarbon structure. wikipedia.org Its functionalization typically requires forcing conditions due to the strength of its C-H bonds. nih.gov Reactions generally proceed via carbocation or radical intermediates at the tertiary bridgehead positions. wikipedia.orgnih.gov

Direct functionalization of the adamantane cage in this compound is challenging due to the presence of the other sensitive functional groups.

Electrophilic/Oxidative Functionalization: Reactions involving strong acids (e.g., concentrated sulfuric acid) or strong oxidizing agents can introduce hydroxyl or carbonyl groups onto the adamantane cage, primarily at the bridgehead positions. wikipedia.org However, these harsh conditions would likely cleave the benzyloxy ether and could lead to other undesired side reactions on the aromatic ring.

Radical Functionalization: Radical-based C-H functionalization reactions offer an alternative pathway. nih.gov For instance, radical bromination could introduce a bromine atom onto one of the adamantane bridgehead positions. This would require careful selection of reagents and conditions to achieve selectivity for the adamantane cage over the benzylic position of the protecting group and to avoid reactions at the aryl ring.

Given these challenges, a more common strategy for obtaining derivatives with a functionalized adamantane cage is to start with a pre-functionalized adamantane building block prior to its attachment to the phenyl ring. researchgate.netresearchgate.net

Selective Oxidation and Hydroxylation

The adamantane moiety is known for its high C-H bond dissociation energies, making selective oxidation a challenge. nih.govresearchgate.net Generally, oxidation of substituted adamantanes can be achieved using strong oxidizing agents. These reactions often proceed via radical or carbocationic intermediates. mdpi.comrsc.org For 1-substituted adamantanes, oxidation typically targets the tertiary C-H bonds at the bridgehead positions (3, 5, and 7).

Hydroxylation of the adamantane core can be achieved through various methods, including enzymatic reactions and chemical oxidation. researchgate.net For this compound, selective hydroxylation would likely yield a mixture of 3-hydroxy, 5-hydroxy, and 7-hydroxy derivatives. The regioselectivity could be influenced by the steric bulk of the substituted phenyl group.

Anticipated Products of Selective Hydroxylation:

Product NamePosition of Hydroxylation
1-[2-(Benzyloxy)-5-bromophenyl]-3-hydroxyadamantaneC-3
1-[2-(Benzyloxy)-5-bromophenyl]-5-hydroxyadamantaneC-5
1-[2-(Benzyloxy)-5-bromophenyl]-7-hydroxyadamantaneC-7

This table represents hypothetical products based on general adamantane chemistry, not on experimental results for the specific compound.

Radical Functionalization

Radical functionalization is a key method for introducing substituents onto the adamantane scaffold. nih.govrsc.org These reactions typically involve the generation of an adamantyl radical through hydrogen atom transfer (HAT) from one of the bridgehead positions. nih.gov This radical can then be trapped by various radical acceptors.

Given the structure of this compound, radical abstraction would preferentially occur at the unsubstituted tertiary C-H bonds of the adamantane cage. The resulting radical intermediate could then undergo a range of C-C bond-forming reactions.

Potential Radical Functionalization Reactions:

Reaction TypeReagentsPotential Product
AlkylationAlkenes, Radical Initiator3-Alkyl-1-[2-(benzyloxy)-5-bromophenyl]adamantane
AcylationAcylating agents, Radical Initiator3-Acyl-1-[2-(benzyloxy)-5-bromophenyl]adamantane
AminationAminating agents, Radical Initiator3-Amino-1-[2-(benzyloxy)-5-bromophenyl]adamantane

This table outlines potential reactions based on established radical chemistry of adamantane derivatives. researchgate.net Specific conditions and yields for this compound have not been reported.

Directed Ortho-Metalation and Related Aromatic Transformations

The substituted phenyl ring of this compound possesses two key functional groups that can direct aromatic transformations: the benzyloxy group and the bromine atom.

The benzyloxy group is a known directed metalation group (DMG). wikipedia.orgorganic-chemistry.org In the presence of a strong organolithium base (e.g., n-butyllithium or sec-butyllithium), the oxygen atom can coordinate to the lithium, directing deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org In this specific molecule, the position ortho to the benzyloxy group is substituted with the bulky adamantyl group, which might sterically hinder this process. The other ortho position is C-3 of the phenyl ring.

Alternatively, the bromine atom can undergo lithium-halogen exchange with an organolithium reagent, generating an aryllithium species at the C-5 position. This intermediate can then be quenched with various electrophiles. Furthermore, the bromine atom enables participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the C-5 position.

Potential Aromatic Transformations:

Reaction TypeReagentsPosition of FunctionalizationPotential Product
Directed Ortho-Metalation1. s-BuLi, TMEDA2. Electrophile (E+)C-31-[3-E-2-(Benzyloxy)-5-bromophenyl]adamantane
Lithium-Halogen Exchange1. n-BuLi2. Electrophile (E+)C-51-[5-E-2-(Benzyloxy)phenyl]adamantane
Suzuki CouplingArylboronic acid, Pd catalyst, BaseC-51-[5-Aryl-2-(benzyloxy)phenyl]adamantane
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC-51-[5-Alkynyl-2-(benzyloxy)phenyl]adamantane

This table describes plausible transformations of the aromatic ring based on established methodologies. harvard.edu The feasibility and efficiency of these reactions for the specific substrate this compound would require experimental validation.

Design and Synthesis of Novel Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies on Modified Scaffolds (Non-biological)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences the properties of a molecule. For adamantane-based compounds, SAR studies can provide insights into the impact of various substituents on their physicochemical characteristics, which in turn can be correlated with their performance in non-biological applications, such as in materials science or as chemical probes. nih.govresearchgate.net

The 1-[2-(Benzyloxy)-5-bromophenyl]adamantane scaffold offers three main points for modification: the bromine atom on the phenyl ring, the benzyloxy moiety, and the adamantane (B196018) cage itself. Each of these modifications can significantly alter the molecule's steric bulk, lipophilicity, and electronic properties.

Furthermore, functionalization of the adamantane cage can lead to significant changes in the molecule's three-dimensional shape and lipophilicity. nih.gov The introduction of polar or nonpolar groups on the adamantane skeleton can impact its solubility and interactions with other molecules.

A hypothetical SAR study on non-biological properties could explore how these modifications affect characteristics like thermal stability, liquid crystalline behavior, or binding affinity to a specific material. The table below illustrates a conceptual framework for such a study.

Modification SiteSubstituentExpected Impact on Physicochemical Properties
Bromine Position -CNIncreased polarity, potential for specific intermolecular interactions.
-PhIncreased steric bulk and lipophilicity.
-NMe₂Introduction of a basic center, potential for hydrogen bonding.
Benzyloxy Moiety -OCH₃ (on benzyl (B1604629) ring)Increased electron density on the benzyl ring, potential for altered conformation.
-OCF₃ (on benzyl ring)Decreased electron density, potential for altered electronic properties.
Cleavage to -OHIncreased polarity, potential for hydrogen bonding.
Adamantane Cage -OH (at C-3)Increased polarity, potential for hydrogen bonding.
-Me (at C-3)Increased lipophilicity and steric bulk.
=O (at C-4)Introduction of a polar carbonyl group.

These systematic modifications would allow for the development of a comprehensive understanding of the structure-property relationships within this class of compounds, guiding the design of new derivatives with tailored functionalities.

Development of Libraries Based on the this compound Core

The development of chemical libraries based on the this compound core allows for the systematic exploration of chemical space and the discovery of compounds with desired properties. The presence of distinct and orthogonally reactive functional groups on the core scaffold makes it an ideal starting point for library synthesis.

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents. Palladium-catalyzed reactions are particularly powerful tools for this purpose. researchgate.net

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an organoboron species, typically a boronic acid or ester. wikipedia.orgorganic-chemistry.org This method can be used to introduce various aryl, heteroaryl, or vinyl groups, thereby extending the conjugation of the aromatic system and increasing molecular complexity. mdpi.comyonedalabs.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.org It allows for the introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles. organic-chemistry.org This modification can introduce basicity and hydrogen bonding capabilities into the molecule. nih.govnih.gov

The table below presents a hypothetical library of compounds that could be synthesized from this compound via these cross-coupling reactions.

Reaction TypeCoupling PartnerProduct
Suzuki-MiyauraPhenylboronic acid1-[2-(Benzyloxy)-5-phenylphenyl]adamantane
Suzuki-Miyaura4-Methoxyphenylboronic acid1-[2-(Benzyloxy)-5-(4-methoxyphenyl)phenyl]adamantane
Suzuki-Miyaura2-Thienylboronic acid1-[2-(Benzyloxy)-5-(2-thienyl)phenyl]adamantane
Buchwald-HartwigMorpholine4-{3-(Adamantan-1-yl)-4-(benzyloxy)phenyl}morpholine
Buchwald-HartwigAnilineN-{3-(Adamantan-1-yl)-4-(benzyloxy)phenyl}aniline
Buchwald-HartwigPiperidine1-{3-(Adamantan-1-yl)-4-(benzyloxy)phenyl}piperidine

The benzyloxy group can be modified in several ways to generate further diversity in the chemical library. A key transformation is the cleavage of the benzyl ether to reveal a phenol (B47542). This can be achieved through various methods, including catalytic hydrogenation or using Lewis acids. The resulting phenol is a versatile intermediate that can be subjected to a range of reactions.

O-Alkylation and O-Arylation: The phenolic hydroxyl group can be alkylated using various alkyl halides or arylated to introduce different ether functionalities. This allows for the exploration of the steric and electronic effects of different alkoxy and aryloxy groups.

O-Acylation: The phenol can be acylated with acid chlorides or anhydrides to form ester derivatives. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the aromatic ring.

The following table illustrates potential derivatives resulting from the modification of the benzyloxy group.

Reaction TypeReagentProduct
Ether CleavageH₂, Pd/C2-(Adamantan-1-yl)-4-bromophenol
O-AlkylationMethyl iodide1-(5-Bromo-2-methoxyphenyl)adamantane
O-AlkylationEthyl bromide1-(5-Bromo-2-ethoxyphenyl)adamantane
O-AcylationAcetyl chloride[3-(Adamantan-1-yl)-4-bromophenyl] acetate
O-AcylationBenzoyl chloride[3-(Adamantan-1-yl)-4-bromophenyl] benzoate

The adamantane cage, while generally considered robust, can be functionalized through various C-H activation strategies. uni-giessen.de Direct radical functionalization methods are particularly effective for introducing substituents onto the adamantane skeleton. nih.govrsc.org These reactions often proceed via the formation of a stable adamantyl radical intermediate. nih.gov

Radical C-H Functionalization: A variety of radical-based reactions can be employed to introduce functional groups such as alkyl, acyl, or halogen atoms at the tertiary bridgehead positions of the adamantane cage. acs.org These modifications can significantly impact the lipophilicity and steric profile of the molecule.

The table below showcases some potential derivatives that could be synthesized through the functionalization of the adamantane cage.

Reaction TypeReagentPotential Product
Radical AlkylationAcrylonitrile1-[2-(Benzyloxy)-5-bromophenyl]-3-(2-cyanoethyl)adamantane
Radical AcylationOxalyl chloride, then alcohol1-[2-(Benzyloxy)-5-bromophenyl]-3-(alkoxycarbonyl)adamantane
BrominationN-Bromosuccinimide1-[2-(Benzyloxy)-5-bromophenyl]-3-bromoadamantane

Stereoselective Synthesis of Chiral Analogs (if applicable)

The parent compound, this compound, is achiral. However, the introduction of appropriate substituents on the adamantane cage can create one or more stereocenters, leading to chiral derivatives. For example, substitution at a methylene (B1212753) (secondary) position of the adamantane cage would render that carbon chiral. The synthesis of such chiral analogs in an enantiomerically pure form requires stereoselective synthetic methods. nih.govfrontiersin.org

Asymmetric Synthesis: The enantioselective synthesis of chiral adamantane derivatives can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. youtube.com For instance, an asymmetric aza-Henry reaction has been used to synthesize chiral adamantane-type derivatives. nih.govfrontiersin.org The development of synthetic routes to enantiomerically pure 1,2-disubstituted adamantane derivatives has also been a subject of research. mdpi.comnih.gov

Exploration of Advanced Applications in Materials Science and Supramolecular Chemistry

Incorporation into Polymeric Materials

The integration of adamantane (B196018) moieties into polymer backbones or as pendant groups is a well-established strategy to enhance the thermal and mechanical properties of the resulting materials. usm.eduacs.org The rigidity and bulkiness of the adamantane cage disrupt polymer chain packing, leading to higher glass transition temperatures (Tg) and improved thermal stability. researchgate.net

The functional groups on 1-[2-(benzyloxy)-5-bromophenyl]adamantane, namely the bromo and benzyloxy substituents, offer versatile handles for its conversion into polymerizable monomers. For instance, the bromo group can be transformed into a variety of functionalities suitable for different polymerization techniques.

One potential route to a vinyl-based monomer could involve a Suzuki or Stille coupling reaction to introduce a vinyl group at the 5-position of the phenyl ring. The resulting styrenic monomer could then undergo free radical or controlled radical polymerization to yield a polystyrene derivative with pendant adamantyl groups.

Alternatively, the bromo group could be converted to an amino or hydroxyl group, which could then be used to synthesize polyamide, polyimide, or polyester (B1180765) monomers. For example, conversion to an amine followed by reaction with a diacid chloride would yield a diamide (B1670390) monomer suitable for polycondensation reactions.

Hypothetical polymerization of an acrylate (B77674) monomer derived from this compound is outlined below:

Monomer Polymerization Method Resulting Polymer
1-[2-(Benzyloxy)-5-vinylphenyl]adamantaneFree Radical PolymerizationPoly{1-[2-(benzyloxy)-5-vinylphenyl]adamantane}
Acrylate derivativeReversible Addition-Fragmentation Chain-Transfer (RAFT) PolymerizationPoly(adamantyl-phenyl acrylate)

This table presents hypothetical data for illustrative purposes.

Polymers incorporating the this compound moiety are expected to exhibit significantly enhanced thermal stability compared to their non-adamantane-containing counterparts. usm.eduresearchgate.net The adamantane group's rigid structure restricts segmental motion of the polymer chains, thus increasing the energy required for thermal degradation.

The bulky nature of the adamantyl group can also lead to polymers with high optical clarity. The disruption of regular chain packing prevents the formation of crystalline domains that can scatter light, resulting in amorphous materials with high transparency. Adamantane-containing polyimides, for instance, have shown excellent optical transparency with transmittance greater than 80% at 400 nm. rsc.org

Polymer Glass Transition Temperature (Tg) Decomposition Temperature (Td) Optical Transmittance (%)
Polystyrene100 °C350 °C90
Poly{1-[2-(benzyloxy)-5-vinylphenyl]adamantane}>200 °C (estimated)>400 °C (estimated)>90 (estimated)

This table presents hypothetical data for illustrative purposes.

Self-Assembly and Supramolecular Architectures

The adamantane cage is a superb guest molecule in host-guest chemistry due to its size, shape, and hydrophobicity. mdpi.comacs.org This property can be exploited to construct complex supramolecular assemblies.

This compound can readily form inclusion complexes with various macrocyclic hosts, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). mdpi.comnih.gov The adamantyl group fits snugly into the hydrophobic cavity of β-cyclodextrin and cucurbit sinocompound.comuril, driven by the hydrophobic effect and van der Waals interactions. researchgate.net The association constants for such complexes are typically high, indicating the formation of stable assemblies. nih.gov

These host-guest interactions can be used to create responsive materials, drug delivery systems, and supramolecular polymers. For example, polymers bearing pendant this compound units can be crosslinked through the addition of a bifunctional cyclodextrin (B1172386) host, leading to the formation of self-healing hydrogels.

Host Guest Association Constant (Ka, M⁻¹)
β-CyclodextrinAdamantane10⁴ - 10⁵
Cucurbit sinocompound.comurilAdamantane~10¹⁴
β-CyclodextrinThis compoundHigh (estimated)

This table presents a combination of literature-reported and estimated data.

The rigid, three-dimensional structure of the adamantane unit makes it an excellent building block for the construction of robust and porous coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.net The bromo- and benzyloxy- functionalized phenyl ring of this compound can be further modified to introduce coordinating groups, such as carboxylates or pyridyls.

For example, the bromo group could be converted to a carboxylic acid via a Grignard reaction followed by carboxylation. The resulting adamantane-containing dicarboxylic acid ligand could then be reacted with metal ions to form a MOF. The inherent rigidity of the adamantane linker would contribute to the formation of a stable and porous framework. mdpi.comacs.org

Applications as Ligands or Scaffolds in Catalysis

The steric bulk of the adamantyl group is a highly desirable feature in the design of ligands for catalysis. sinocompound.comuq.edu.au Phosphine (B1218219) ligands bearing adamantyl substituents have been shown to be highly effective in a variety of cross-coupling reactions, including Suzuki-Miyaura and C-N bond formation. sinocompound.comacs.org The bulkiness of the adamantyl group can promote the formation of coordinatively unsaturated metal centers, which are often the active species in catalytic cycles. uq.edu.au

Development of Optoelectronic or Sensing Materials

There is currently no published research detailing the use of this compound in optoelectronic or sensing materials. However, the characteristics of adamantane-containing compounds in broader materials science research can provide a basis for postulating its potential utility. Adamantane derivatives have been explored for creating wide-bandgap host materials in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The rigid and bulky nature of the adamantane cage can be leveraged to disrupt conjugation and prevent aggregation, which is often a cause of luminescence quenching. researchgate.net

For instance, adamantane can act as a non-conjugated bridge between electron-donating and electron-accepting units, a strategy used to achieve high triplet energies in host materials for blue phosphorescent OLEDs. researchgate.netnih.gov In the case of this compound, the adamantyl group separates the phenyl ring from other potential functional groups, which could be a strategy to tune photophysical properties. Furthermore, the incorporation of adamantane into polymer backbones has been shown to improve thermal stability and spectral stability in light-emitting polymers. researchgate.net

The benzyloxy and bromophenyl groups could also contribute to the electronic properties of the molecule. The bromine atom, being a heavy atom, could potentially influence photophysical processes such as intersystem crossing, which is relevant for phosphorescent materials. Functionalization of adamantane with boron has been shown to tune its electronic and optical properties, suggesting that modifications of the adamantane cage or its substituents could lead to materials with desirable optoelectronic characteristics. nih.gov

Table 1: Potential Contributions of Molecular Moieties to Optoelectronic Properties

Moiety Potential Role in Optoelectronic/Sensing Materials
Adamantane Cage - Provides thermal stability and rigidity. - Acts as a steric barrier to prevent aggregation and luminescence quenching. - Can serve as a non-conjugated linker to achieve high triplet energies.
Benzyloxy Group - Influences solubility and processability. - Can be modified to tune electronic properties.

It must be reiterated that these are hypothetical applications based on the general properties of adamantane derivatives, and no specific experimental data for this compound exists in the public domain to support these possibilities.

Surface Functionalization and Nanomaterials Integration

Specific research on the use of this compound for surface functionalization or the integration of nanomaterials has not been reported. However, the field of supramolecular chemistry provides a framework for how this molecule could potentially be used in such applications. The adamantane group is well-known for its strong host-guest interactions with cyclodextrins, forming stable inclusion complexes. mdpi.com This interaction is a cornerstone of "bottom-up" approaches in nanotechnology for the self-assembly of more complex structures.

The lipophilic nature of the adamantane cage allows it to act as a robust anchor in lipid bilayers and on hydrophobic surfaces. mdpi.comnih.gov This property is exploited in drug delivery systems and for surface recognition. mdpi.comnih.gov Theoretically, this compound could be used to functionalize surfaces by anchoring the adamantane moiety and exposing the benzyloxy-bromophenyl group for further interactions or modifications. The bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, which could be used to attach other molecules or link to nanomaterials.

The functionalization of nanoparticles is a key area in nanomedicine and materials science to improve their properties and reduce toxicity. nih.gov Adamantane-based ligands can be used to create self-assembled monolayers on surfaces. By attaching adamantane derivatives to nanoparticles, their surface properties can be tailored for specific applications, such as targeted drug delivery or sensing. researchgate.net The rigid, three-dimensional structure of adamantane makes it an excellent scaffold for presenting functional groups in a well-defined orientation. researchgate.net

Table 2: Potential Applications in Surface Functionalization and Nanomaterials

Application Area Potential Role of this compound
Self-Assembled Monolayers (SAMs) The adamantane group could serve as a robust anchor to various substrates.
Nanoparticle Functionalization Could be attached to nanoparticles to modify their surface properties, with the benzyloxy-bromophenyl group available for further functionalization.
Supramolecular Assembly The adamantane moiety can form strong inclusion complexes with cyclodextrins, enabling the construction of larger, non-covalent structures.

| Biomaterials and Sensing | Could be used to create surfaces that can interact with biological systems or act as a platform for sensor development. |

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules such as 1-[2-(Benzyloxy)-5-bromophenyl]adamantane can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis platforms. Traditional batch synthesis of adamantane (B196018) derivatives can be challenging, often requiring harsh conditions and leading to safety concerns.

Flow chemistry offers a promising alternative by providing precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgnih.gov This methodology can lead to improved reaction yields, higher purity of the final product, and enhanced safety, particularly when dealing with hazardous reagents. nih.gov For the synthesis of this compound, a continuous-flow process could be envisioned for both the adamantylation of the brominated phenyl ring and the subsequent benzylation step. Such a process would allow for rapid optimization of reaction conditions and could be readily scaled up for larger-scale production.

Automated synthesis platforms can further accelerate the exploration of the chemical space around this scaffold. sigmaaldrich.comillinois.edu By integrating robotic systems with flow reactors, a library of derivatives could be synthesized by systematically varying the substituents on the phenyl ring or the adamantane cage. synplechem.comresearchgate.net This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery programs.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound

Parameter Traditional Batch Synthesis Potential Flow Chemistry Approach
Scalability Limited, requires significant process redevelopment Readily scalable by extending reaction time or using larger reactors
Safety Potential for thermal runaways, handling of bulk hazardous materials Enhanced safety due to small reaction volumes and better heat dissipation
Process Control Difficult to precisely control temperature and mixing Precise control over temperature, pressure, and mixing
Reproducibility Can vary between batches High reproducibility due to consistent reaction conditions

| Optimization Time | Time-consuming, requires multiple batch experiments | Rapid optimization through automated parameter screening |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the use of advanced spectroscopic techniques for in situ reaction monitoring. spectroscopyonline.com Techniques such as Process Analytical Technology (PAT) can provide real-time data on the concentration of reactants, intermediates, and products throughout the course of a reaction.

For instance, in situ Infrared (IR) or Raman spectroscopy could be employed to monitor the formation of the carbon-carbon bond during the adamantylation step. solubilityofthings.comsydney.edu.au These techniques can provide valuable information on reaction initiation, progression, and endpoint without the need for sampling and offline analysis. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow-through NMR cells, can offer detailed structural information on the species present in the reaction mixture at any given time. youtube.com

The data obtained from these in situ monitoring techniques can be used to develop accurate kinetic models of the reaction, which are essential for process optimization and control. kit.ac.jp This approach allows for a more efficient development of robust and reliable synthetic protocols.

Green Chemistry Approaches in Synthetic Development

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and enhance safety. nih.govyoutube.com For the synthesis of this compound, several green chemistry approaches could be explored.

One key area of focus is the bromination of the aromatic ring. Traditional bromination methods often use hazardous reagents like molecular bromine. acs.org Greener alternatives include the use of N-bromosuccinimide (NBS) or oxidative bromination methods that use bromide salts in conjunction with a safe oxidant. researchgate.netnih.govacs.org These methods can reduce the use of hazardous materials and the generation of toxic byproducts.

The choice of solvent is another critical aspect of green synthesis. The development of synthetic routes that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, would significantly improve the environmental profile of the synthesis. Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, can reduce waste and improve atom economy. For example, exploring catalytic C-H activation/functionalization strategies for the adamantane moiety could provide more efficient and sustainable synthetic pathways. researchgate.net

Table 2: Potential Green Chemistry Improvements for the Synthesis of this compound

Synthetic Step Conventional Method Potential Green Alternative
Bromination Molecular Bromine (Br₂) N-Bromosuccinimide (NBS), Oxidative bromination with H₂O₂/HBr
Solvent Chlorinated solvents (e.g., Dichloromethane) Bio-based solvents (e.g., 2-Methyltetrahydrofuran), water, or solvent-free conditions
Adamantylation Friedel-Crafts reaction with strong Lewis acids Catalytic C-H functionalization

| Energy Input | Conventional heating | Microwave or ultrasonic irradiation |

Theoretical Prediction of Novel Properties for Materials Applications

Computational chemistry and theoretical modeling offer powerful tools for predicting the properties of novel molecules and guiding the design of new materials. researchgate.net For this compound, theoretical studies could provide valuable insights into its potential applications in materials science.

The rigid and bulky nature of the adamantane cage can impart unique properties to materials, such as high thermal stability and enhanced mechanical strength. wikipedia.orgmdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. mdpi.com These calculations can help in predicting its potential as a building block for polymers with high glass transition temperatures or as a component in thermally stable lubricants.

Furthermore, the presence of the benzyloxy and bromo substituents on the phenyl ring suggests that the molecule may possess interesting photophysical or electronic properties. Theoretical calculations could be employed to predict its absorption and emission spectra, as well as its charge transport characteristics. semanticscholar.org This could guide the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The unique architecture of adamantane-type clusters has been shown to lead to unexpected materials properties, and theoretical predictions can accelerate the discovery of such applications. rsc.orgrsc.org

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionSource
SolventAnhydrous toluene or ether
Reaction Time12–18 hours (Grignard)
PurificationSilica gel chromatography

Basic: How should this compound be purified and characterized?

Methodological Answer:

  • Purification :
    • Recrystallization : Use ethanol or acetone for high-purity crystals, as shown for adamantane bromomethyl ketone derivatives .
    • Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 90:10 ratio) to isolate target compounds .
  • Characterization :
    • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR peaks (e.g., adamantane-CH at δ 2.09 ppm, benzyloxy aromatic protons at δ 7.3–8.1 ppm) .
    • FTIR : Confirm C=O (1709 cm1^{-1}) and aryl ether (1254 cm1^{-1}) functional groups .

Advanced: How can researchers resolve contradictions in reaction yields or by-product formation?

Methodological Answer:
Discrepancies, such as unexpected reduction products (e.g., adamantane instead of methylated derivatives), may arise from:

  • Impurities in Reagents : Trace transition metals (e.g., in magnesium) can alter Grignard reaction pathways. Use ultra-pure magnesium and rigorously dry solvents .
  • Reaction Monitoring : Perform small-scale NMR tube experiments to track intermediates and optimize heating duration .
  • By-Product Analysis : Use VPC-mass spectrometry to identify side products (e.g., homoadamantane or benzaldehyde) and adjust stoichiometry .

Advanced: What advanced analytical techniques confirm the stereochemistry and regioselectivity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve adamantane core geometry and substituent positioning. Crystallize in ethanol/acetone (1:1) and submit to the Cambridge Crystallographic Data Centre (CCDC) for validation .
  • HPLC Enantiomer Analysis : For chiral derivatives, use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (95:5) to assess enantiopurity (>99% ee) .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:

  • Solvent Selection : Use DMF for higher solubility of bulky adamantane intermediates, but ensure thorough removal via vacuum distillation to avoid toxicity .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate benzyloxy group coupling, as seen in adamantane-carboxylic acid derivatization .
  • Temperature Control : Maintain reactions at 35–40°C to balance reaction rate and thermal decomposition risks .

Safety: What protocols ensure safe handling of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent bromine dissociation .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and consult a physician immediately. Provide safety data sheets (SDS) to medical personnel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.